3-chloro-1H-indazole-5-sulfonyl chloride
Overview
Description
3-chloro-1H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S It is a derivative of indazole, a bicyclic heterocycle, and contains both chloro and sulfonyl chloride functional groups
Mechanism of Action
Target of Action
This compound is a derivative of indazole, a heterocyclic compound that has been studied for its potential medicinal properties . .
Mode of Action
As a derivative of indazole, it may share some of the biological activities of other indazole compounds. For instance, some indazole derivatives have been found to exhibit antiarthritic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-indazole-5-sulfonyl chloride typically involves the chlorination of 1H-indazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position of the indazole ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic aromatic substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the indazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Electrophilic aromatic substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the indazole ring.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.
Nitro-indazole derivatives: Formed through electrophilic aromatic substitution reactions with nitric acid.
Scientific Research Applications
3-chloro-1H-indazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-5-sulfonyl chloride: Lacks the chloro substituent at the 3-position, resulting in different reactivity and applications.
3-chloro-1H-indazole: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
5-chloro-1H-indazole-3-sulfonyl chloride: A positional isomer with the chloro and sulfonyl chloride groups at different positions on the indazole ring.
Uniqueness
3-chloro-1H-indazole-5-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
3-chloro-2H-indazole-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-5-3-4(14(9,12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECXTKOATDITAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273832 | |
Record name | 3-Chloro-1H-indazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869885-74-5 | |
Record name | 3-Chloro-1H-indazole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869885-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1H-indazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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